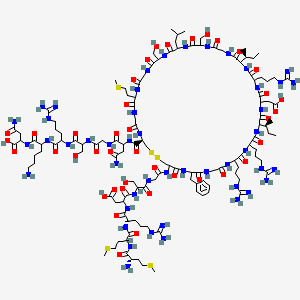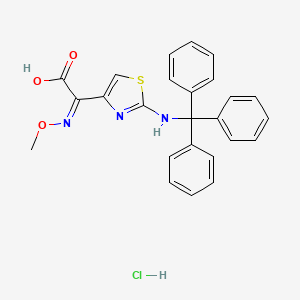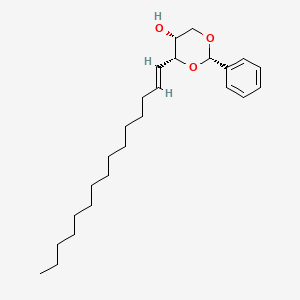![molecular formula C₃₆H₄₄BrO₂P B1142491 [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide CAS No. 1146973-74-1](/img/structure/B1142491.png)
[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its molecular formula C36H44BrO2P and a molecular weight of 619.61 g/mol. It is an off-white to pale yellow solid with a melting point of 84-91°C.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide typically involves the reaction of 2,5-dihydroxy-3,4-dimethylbenzaldehyde with decyltriphenylphosphonium bromide under specific conditions. The reaction is carried out in a suitable solvent such as chloroform or methanol, with slight solubility in these solvents. The reaction mixture is then subjected to purification processes to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, solvent, and purification techniques to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromide ion can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phosphonium salts, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in interrupting the aging process by affecting mitochondrial function.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide involves its interaction with mitochondrial membranes. The compound targets the mitochondria, where it exerts its effects by disrupting the normal function of the electron transport chain. This disruption leads to the generation of reactive oxygen species, which can induce cellular responses related to aging and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(10-(2,5-Dihydroxyphenyl)decyl)triphenylphosphonium bromide: Lacks the dimethyl groups on the phenyl ring.
(10-(3,4-Dimethylphenyl)decyl)triphenylphosphonium bromide: Lacks the hydroxyl groups on the phenyl ring.
(10-Phenyl)decyl)triphenylphosphonium bromide: Lacks both hydroxyl and dimethyl groups on the phenyl ring.
Uniqueness
The presence of both hydroxyl and dimethyl groups on the phenyl ring of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide makes it unique. These functional groups contribute to its specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
1146973-74-1 |
|---|---|
Molekularformel |
C₃₆H₄₄BrO₂P |
Molekulargewicht |
619.61 |
IUPAC-Name |
10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C36H43O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3,(H-,37,38);1H |
SMILES |
CC1=C(C=C(C(=C1C)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am](/img/new.no-structure.jpg)



![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)


